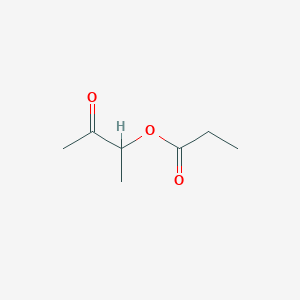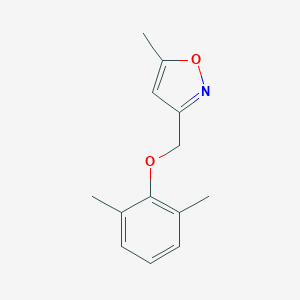
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrazolines, which are known for their potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- can reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, this compound has been found to possess antimicrobial and antitumor activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is its diverse biological activities, which make it a promising candidate for drug development. However, its low solubility in water and other solvents can make it difficult to work with in the laboratory. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy-. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate its antitumor and antimicrobial activities. Furthermore, the development of more efficient synthesis methods and modifications of the compound may improve its solubility and pharmacological properties.
Conclusion:
In conclusion, 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- is a promising compound with diverse biological activities. Its potential therapeutic applications and mechanism of action make it an attractive candidate for drug development. Further research is needed to fully understand its pharmacological properties and potential side effects.
Synthesis Methods
The synthesis of 3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- involves the reaction of 4-butyl-1,2-diphenyl-3-methoxy-1H-pyrazole-5-carboxylic acid hydrazide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields the desired product, which can be purified by recrystallization.
Scientific Research Applications
3-Pyrazolin-5-one, 4-butyl-1,2-diphenyl-3-methoxy- has been extensively studied for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, antioxidant, antitumor, and antimicrobial properties.
properties
CAS RN |
27258-01-1 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-butyl-5-methoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-18-19(23)21(16-11-7-5-8-12-16)22(20(18)24-2)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
HZWCYMHYZRAXMH-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Other CAS RN |
27258-01-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



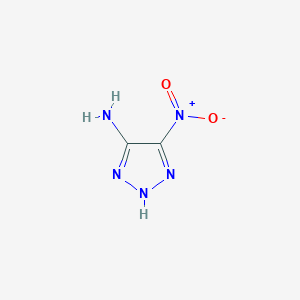

![(3R,4aR,6aS,10aS,10bR)-3-ethyl-5,10b-dimethyl-4,4a,6a,7,8,9,10,10a-octahydro-3H-benzo[h]isochromen-1-one](/img/structure/B116233.png)

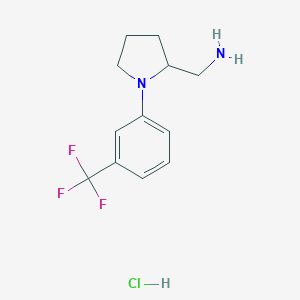

![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)

![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
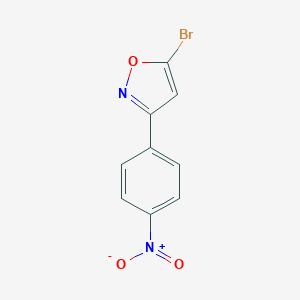

![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
